![molecular formula C12H14N4O2 B14184713 (5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one CAS No. 917824-14-7](/img/structure/B14184713.png)
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an azidomethyl group, a phenylethyl group, and an oxazolidinone ring, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Addition of the Phenylethyl Group: The phenylethyl group can be introduced through various methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro or nitrile compounds, while reduction can yield amines.
科学的研究の応用
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving azide-alkyne cycloaddition reactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in bioorthogonal reactions, such as the Staudinger ligation or azide-alkyne cycloaddition, allowing it to label or modify biomolecules selectively. The phenylethyl group may contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- (5R)-5-(Hydroxymethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
- (5R)-5-(Chloromethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
- (5R)-5-(Bromomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Uniqueness
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is unique due to the presence of the azidomethyl group, which allows it to participate in bioorthogonal reactions. This makes it particularly useful in applications requiring selective labeling or modification of biomolecules.
特性
CAS番号 |
917824-14-7 |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC名 |
(5R)-5-(azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14N4O2/c1-9(10-5-3-2-4-6-10)16-8-11(7-14-15-13)18-12(16)17/h2-6,9,11H,7-8H2,1H3/t9-,11-/m0/s1 |
InChIキー |
KTZYDJZKTCZMTR-ONGXEEELSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OC2=O)CN=[N+]=[N-] |
正規SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
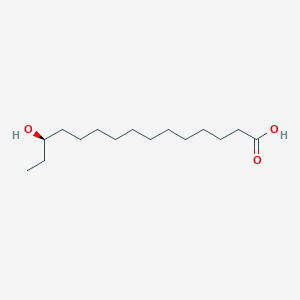

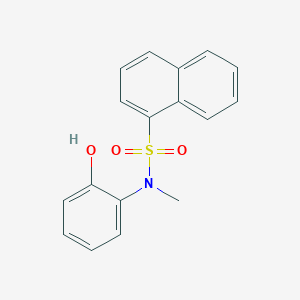

![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)

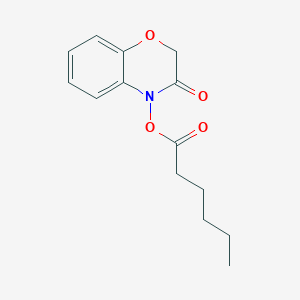

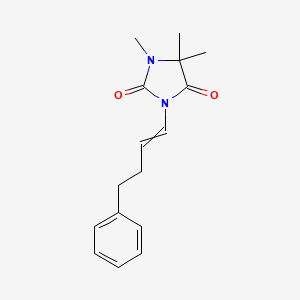
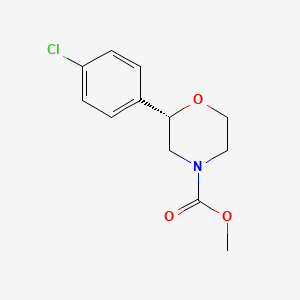
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

